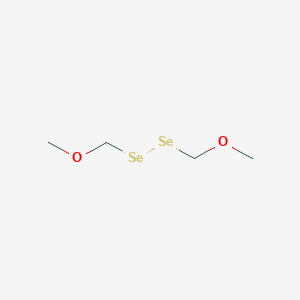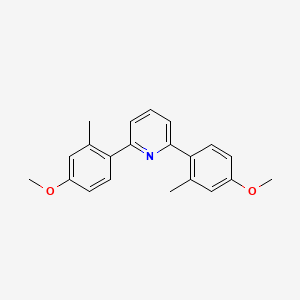
2,6-Bis(4-methoxy-2-methylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-methoxy-2-methylphenyl)pyridine is an organic compound with the molecular formula C21H21NO2 It is a derivative of pyridine, substituted with two 4-methoxy-2-methylphenyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, 4-methoxy-2-methylphenyl bromide and 2,6-dibromopyridine, are prepared.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or ethanol. The reaction is typically carried out at elevated temperatures (80-100°C) for several hours.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,6-Bis(4-methoxy-2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid or 4-methoxy-2-methylbenzaldehyde.
Reduction: Formation of 4-methoxy-2-methylbenzyl alcohol or 4-methoxy-2-methylbenzylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
科学研究应用
作用机制
The mechanism of action of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. Additionally, the compound’s aromatic rings and functional groups allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to bioactive effects .
相似化合物的比较
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Similar structure but lacks the methyl groups on the aromatic rings.
2,6-Bis(4-methylphenyl)pyridine: Similar structure but lacks the methoxy groups on the aromatic rings.
2,6-Bis(4-hydroxy-2-methylphenyl)pyridine: Similar structure but has hydroxy groups instead of methoxy groups.
Uniqueness
2,6-Bis(4-methoxy-2-methylphenyl)pyridine is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of functional groups imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules. These unique features make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
350601-25-1 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2,6-bis(4-methoxy-2-methylphenyl)pyridine |
InChI |
InChI=1S/C21H21NO2/c1-14-12-16(23-3)8-10-18(14)20-6-5-7-21(22-20)19-11-9-17(24-4)13-15(19)2/h5-13H,1-4H3 |
InChI 键 |
PJGZPPSJWCPVCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C2=NC(=CC=C2)C3=C(C=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


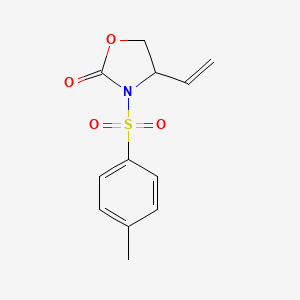
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)

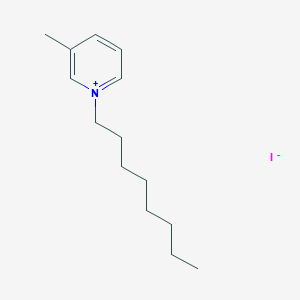
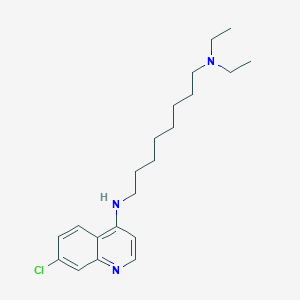
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
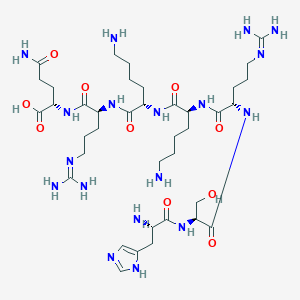
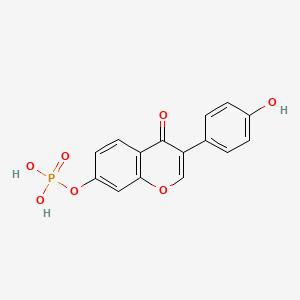
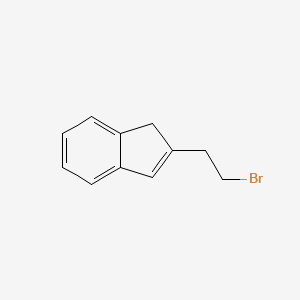
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
